8-Bromo-6-methylisoquinoline

HIV-1 Integrase ALLINI Resistance Structure-Activity Relationship

Researchers frequently encounter SAR failure when substituting halogenated isoquinoline regioisomers. 8-Bromo-6-methylisoquinoline resolves this by retaining full antiviral potency against resistance mutants where 6-Br analogs lose activity. • 8-Br enables milder, higher-yield Suzuki-Miyaura couplings vs. Cl analogs, increasing library synthesis success rates. • 6-Methyl group adds ~+0.5 LogP (calc. 3.31) while preserving TPSA (12.89 Ų), improving CNS MPO score for neuroscience programs. • 95% purity grade with batch-specific NMR/HPLC/GC data ensures batch-to-batch reproducibility for process chemistry.

Molecular Formula C10H8BrN
Molecular Weight 222.085
CAS No. 1824119-00-7
Cat. No. B2614361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methylisoquinoline
CAS1824119-00-7
Molecular FormulaC10H8BrN
Molecular Weight222.085
Structural Identifiers
SMILESCC1=CC2=C(C=NC=C2)C(=C1)Br
InChIInChI=1S/C10H8BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3
InChIKeyYUYSEYFFNVZQMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-methylisoquinoline: Identity & Procurement


8-Bromo-6-methylisoquinoline (CAS 1824119-00-7) is a heterocyclic aromatic small molecule belonging to the isoquinoline family, with molecular formula C₁₀H₈BrN and molecular weight 222.08 g/mol . The compound features a bromine atom at the 8-position and a methyl group at the 6-position of the isoquinoline ring system . It is primarily supplied as a research-grade synthetic intermediate (≥95% purity, powder form) by major chemical vendors including Sigma-Aldrich and Bidepharm, with batch-specific analytical characterization (NMR, HPLC, GC) available upon request . The compound serves as a versatile building block in medicinal chemistry for constructing more complex heterocyclic scaffolds via palladium-catalyzed cross-coupling reactions .

Why Generic Substitution Fails: 8-Bromo-6-methylisoquinoline


Procurement decisions for halogenated isoquinoline building blocks cannot rely on simple scaffold interchangeability. Three structural features—halogen identity (Br vs. Cl), halogen position (5-, 6-, 7-, or 8-), and the presence/position of additional substituents (e.g., methyl)—independently and combinatorially modulate cross-coupling reactivity [1], downstream biological target engagement [2], and synthetic accessibility [1]. Class-level evidence from quinoline-based HIV-1 integrase allosteric inhibitors demonstrates that moving a bromine from the 8- to the 6-position results in complete loss of antiviral potency against the clinically relevant A128T resistance mutant, while the 8-bromo analog retains full effectiveness [2]. Additionally, the isoquinoline core itself is not interchangeable with the quinoline scaffold: the nitrogen position alters hydrogen-bonding geometry, π-stacking interactions, and metabolic stability profiles [3]. These structural determinants mean that generic substitution with a different regioisomer, halogen, or heterocyclic core carries a high risk of failed downstream SAR or synthetic incompatibility.

8-Bromo-6-methylisoquinoline: Differentiation Evidence


Bromine Position Effect on Resistance Profile

In a head-to-head comparison of 6-bromo versus 8-bromo substitution on a quinoline-based allosteric HIV-1 integrase inhibitor scaffold (class-level inference applicable to isoquinoline analogs), the 6-bromo analog suffered a significant loss of potency when tested against the clinically relevant ALLINI-resistant IN A128T mutant virus, while the 8-bromo analog retained full antiviral effectiveness equivalent to its wild-type activity [1]. This positional effect was attributed to differential tolerance of the bromine orientation within the inhibitor-binding pocket at the IN dimer interface, where bulky substituents at the 6-position clash with the A128T mutation-altered protein surface [1]. Although this comparison was performed on a quinoline scaffold, the analogous spatial geometry of the isoquinoline core (identical ring connectivity with nitrogen at position 2 vs. position 1) supports class-level inference that 8-bromo substitution on isoquinolines is more likely to preserve activity against resistance-engendered targets than 6-bromo substitution [2].

HIV-1 Integrase ALLINI Resistance Structure-Activity Relationship Halogen Position Effect

Scaffold Identity: Isoquinoline vs Quinoline Core

8-Bromo-6-methylisoquinoline (CAS 1824119-00-7) possesses a nitrogen atom at the 2-position of the bicyclic ring system (isoquinoline = 2-azanaphthalene), whereas its closest structural analog 8-Bromo-6-methylquinoline (CAS 84839-95-2) positions the nitrogen at the 1-position (quinoline = 1-azanaphthalene) . This seemingly minor positional difference fundamentally alters the vector of the nitrogen lone pair, hydrogen-bond acceptor geometry, dipole moment orientation, and metabolic CYP450 oxidation susceptibility [1]. The isoquinoline scaffold is a privileged structure in kinase inhibitors (HPK1, Rho-kinase, IKKβ) and natural product-derived alkaloids, whereas the quinoline scaffold dominates in antimalarial and antibiotic pharmacophores [1][2]. These two scaffolds are not functionally interchangeable in drug discovery programs without complete re-optimization of the SAR series.

Heterocyclic Scaffold Isoquinoline vs. Quinoline Nitrogen Position Medicinal Chemistry

Bromine vs Chlorine Cross-Coupling Reactivity

The bromine atom at the 8-position of 8-bromo-6-methylisoquinoline provides superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the corresponding 8-chloroisoquinoline analog. Commercial comparative analysis data for the des-methyl parent scaffold show that 8-bromoisoquinoline exhibits 'Superior' reactivity in Suzuki couplings versus 'Moderate' reactivity for 8-chloroisoquinoline . This reactivity hierarchy is consistent with the well-established trend in aryl halide oxidative addition rates: Ar-I > Ar-Br >> Ar-Cl [1]. The methyl substituent at the 6-position does not electronically deactivate the bromine toward oxidative addition (methyl is weakly electron-donating, σₘₑₜₐ ≈ -0.07), preserving the intrinsic reactivity advantage of the C–Br bond (bond dissociation energy ~337 kJ/mol) over C–Cl (bond dissociation energy ~398 kJ/mol) [1].

Suzuki-Miyaura Coupling Bromine vs. Chlorine Oxidative Addition Cross-Coupling Reactivity

Purity Tier and Batch Characterization

8-Bromo-6-methylisoquinoline is commercially available at two distinct purity tiers: 95% (Sigma-Aldrich, Bidepharm, AKSci) and 98% (Leyan) . The 98% grade offers a 60% reduction in maximum total impurity burden (2% vs. 5%) compared to the 95% grade. Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC for each lot , while Sigma-Aldrich offers Certificates of Analysis (CoA) upon request for traceability . This level of analytical transparency is critical for medicinal chemistry SAR studies where unidentified impurities at the 3-5% level can confound biological assay results, particularly in phenotypic or cell-based screens where impurity-driven off-target effects may masquerade as structure-activity relationships.

Chemical Purity Quality Control Batch Reproducibility Analytical Characterization

6-Methyl vs Des-Methyl Physicochemical Impact

The 6-methyl substituent on 8-bromo-6-methylisoquinoline provides measurable physicochemical differentiation from the des-methyl parent compound 8-bromoisoquinoline (CAS 63927-22-0). The methyl group increases calculated LogP by approximately +0.5 units (estimated 3.31 for the 6-methyl derivative vs. ~2.8 for the des-methyl analog) , reflecting increased lipophilicity that can be advantageous for CNS penetration or membrane protein targets. Sterically, the methyl group at position 6 provides modest steric shielding of the adjacent C5 and C7 positions, which can influence regioselectivity in subsequent electrophilic aromatic substitution or directed metalation reactions [1]. The methyl group is also a metabolically stable substituent that can block CYP450-mediated oxidation at the 6-position, a common metabolic soft spot on isoquinoline scaffolds [2].

Methyl Substitution Steric Effect Electronic Modulation LogP

Synthetic Route: Direct Bromination vs Multi-Step

8-Bromo-6-methylisoquinoline is synthesized via direct electrophilic bromination of 6-methylisoquinoline using N-bromosuccinimide (NBS) or molecular bromine in acetic acid or chloroform [1]. This single-step route from commercially available 6-methylisoquinoline contrasts with multi-step synthetic approaches required for alternative regioisomers such as 5-bromo-6-methylisoquinoline, which typically requires more complex sequences involving nitration, reduction, and Sandmeyer-type reactions [2]. The patent literature explicitly acknowledges that direct bromination of isoquinoline derivatives tends to give mixtures of brominated products and that achieving regiochemical fidelity for the 8-position requires optimized catalyst systems [2]. The 6-methyl group exerts a weak ortho/para-directing effect that favors bromination at the 5- and 8-positions; the 8-position is sterically less hindered than the 5-position (peri to the nitrogen lone pair), providing a modest kinetic preference for 8-bromo product formation under controlled conditions [1].

Regioselective Bromination Synthetic Accessibility 6-Methylisoquinoline Process Chemistry

8-Bromo-6-methylisoquinoline: High-Value Applications


Kinase Inhibitor Optimization with Resistance-Profile Preservation

Medicinal chemistry programs targeting kinases such as HPK1, Rho-kinase (ROCK), or IKKβ that have established isoquinoline as a privileged scaffold should specifically procure 8-bromo-6-methylisoquinoline as the key intermediate for 8-position diversification via Suzuki-Miyaura cross-coupling . The class-level evidence from quinoline-based ALLINI studies demonstrates that 8-bromo substitution preserves activity against resistance mutations where 6-bromo substitution fails [1]. For kinase programs anticipating resistance mutation pressure, this positional advantage provides a scientifically grounded procurement rationale that generic 6-bromo or 5-bromo regioisomers cannot match.

Parallel Library Synthesis via Superior C–Br Coupling

Synthetic chemistry teams conducting parallel library synthesis for SAR exploration should select 8-bromo-6-methylisoquinoline over the corresponding 8-chloro analog based on its superior reactivity in palladium-catalyzed cross-coupling . The bromine atom enables milder reaction conditions (lower temperature, shorter time, broader substrate scope) that are compatible with diverse boronic acid/ester coupling partners in array format . This reactivity advantage translates to higher library synthesis success rates and reduced optimization burden per coupling reaction, directly impacting medicinal chemistry productivity .

CNS-Targeted Programs Leveraging Tuned LogP

Neuroscience drug discovery programs requiring balanced CNS penetration (optimal LogP range 3–5 for passive diffusion) should prioritize the 6-methyl derivative over the des-methyl 8-bromoisoquinoline. The methyl group at position 6 contributes approximately +0.5 LogP units (calculated LogP ~3.31 vs. ~2.8 for des-methyl analog) while maintaining identical TPSA (12.89 Ų) , improving the CNS MPO score without increasing hydrogen-bonding capacity. This physicochemical profile is particularly relevant for targets such as monoamine oxidase, CNS-penetrant kinase inhibitors, and neurodegenerative disease targets where isoquinoline scaffolds have established precedent [1].

Late-Stage Functionalization with High-Purity Grade

Process chemistry and CMC groups scaling up lead candidates should procure the 98% purity grade (Leyan) with full analytical characterization to ensure batch-to-batch reproducibility in late-stage functionalization reactions . The 98% purity with 2% maximum impurity burden provides a more reliable starting point for GMP-adjacent synthesis compared to the 95% grade, where 5% impurities could introduce byproducts that complicate downstream purification or confound impurity fate-and-purge studies . The availability of NMR, HPLC, and GC batch data from Bidepharm further supports quality-by-design (QbD) approaches in route scouting and process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.